Hydroxyurea-15N
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHCAURESNICA-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(N)[15NH]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466772 | |
| Record name | Hydroxyurea-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.048 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214331-53-0 | |
| Record name | Hydroxyurea-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization of Hydroxyurea 15n for Research Applications
Synthetic Pathways for Hydroxyurea-15N
The synthesis of hydroxyurea (B1673989) typically involves the reaction of hydroxylamine (B1172632) with a cyanate (B1221674) salt. wikipedia.orgua.es To produce this compound, an isotopically enriched precursor containing the 15N isotope is required.
Chemical Precursors and Reaction Conditions
A common synthetic route for hydroxyurea involves the reaction between hydroxylamine hydrochloride and potassium cyanate. wikipedia.org For the synthesis of this compound, a key precursor is 15N-labeled hydroxylamine or a 15N-labeled cyanate salt. One patented method for preparing 15N-hydroxylamine hydrochloride involves the hydrolysis of 15N-nitromethane. google.com
The general reaction for the synthesis of hydroxyurea from hydroxylamine and a cyanate salt can be represented as:
NH₂OH + KOCN → NH₂CONHOH
To synthesize this compound, either the hydroxylamine (NH₂OH) or the cyanate (KOCN) would be synthesized using a source of 15N. For instance, using 15N-hydroxylamine hydrochloride would result in the incorporation of 15N into the hydroxyurea molecule.
Reaction conditions for hydroxyurea synthesis can involve aqueous solutions. wikipedia.org Modified methods have been developed to optimize the synthesis, including conducting reactions at lower temperatures and using specific neutralization agents. researchgate.net
Isotopic Enrichment and Purity Assessment
Isotopic enrichment refers to the proportion of the desired isotope (in this case, 15N) in the labeled compound compared to its natural abundance. For research applications, a high degree of isotopic enrichment is often crucial for accurate tracing and quantification. Compounds used in research are typically of high purity, often ≥98%, with isotopic purity being ≥99% as assessed by techniques like NMR and MS analysis. nih.govacs.org
Purity assessment of this compound is vital to ensure that the synthesized compound is indeed the desired product and that the isotopic label is correctly incorporated. This involves analytical techniques that can confirm the chemical structure and the isotopic composition.
Analytical Methodologies for this compound Characterization
Mass Spectrometry (MS) techniques are indispensable for the characterization of isotopically labeled compounds like this compound, allowing for the confirmation of molecular weight and isotopic enrichment. wikipedia.orgacs.orgflybase.orgfishersci.ptfishersci.cafishersci.cascience.govnih.govscience.govplos.orgresearchgate.netplos.orgucsd.eduresearchgate.netnih.govunesp.br
Mass Spectrometry (MS) Techniques
MS techniques provide detailed information about the mass-to-charge ratio of ions derived from the analyte, which is essential for identifying and quantifying labeled compounds. wikipedia.orgacs.orgflybase.orgfishersci.ptfishersci.cafishersci.cascience.govnih.govscience.govplos.orgresearchgate.netplos.orgucsd.eduresearchgate.netnih.govunesp.br
LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. wikipedia.orgflybase.orgfishersci.ptnih.govresearchgate.netunesp.br This method is widely used for the analysis of hydroxyurea in various matrices. nih.gov Stable isotope dilution is a key application of LC-MS/MS for accurate quantification. wikipedia.orgflybase.orgfishersci.ptnih.govresearchgate.netunesp.br
In stable isotope dilution LC-MS/MS, a known amount of the isotopically labeled analyte (e.g., this compound or [¹³C¹⁵N₂]hydroxyurea) is added to the sample matrix containing the unlabeled analyte. nih.govresearchgate.net The ratio of the labeled to unlabeled analyte is then measured by MS. Since the labeled isotope behaves identically to the unlabeled compound during sample preparation and analysis, this method allows for highly accurate quantification, compensating for potential sample losses or matrix effects. researchgate.net
For Hydroxyurea, LC-MS/MS methods have been developed for its quantification in biological samples, often utilizing isotopically labeled hydroxyurea as an internal standard. nih.gov These methods typically involve sample preparation steps such as protein precipitation, followed by LC separation and MS/MS detection. nih.govresearchgate.net Specific mass-to-charge ratio transitions are monitored for both the unlabeled and labeled hydroxyurea to ensure specificity.
GC-MS is another valuable technique for the analysis of hydroxyurea, particularly when coupled with isotope dilution. fishersci.cafishersci.cascience.govscience.govplos.orgplos.orgresearchgate.netnih.gov This method is suitable for volatile or semi-volatile compounds, and derivatization steps may be required to make hydroxyurea amenable to GC analysis. science.gov
A GC-MS method for the determination of hydroxyurea in plasma has been described, which utilizes stable labeled hydroxyurea (e.g., ¹³C, ¹⁵N₂-hydroxyurea) as an internal standard. science.govscience.gov The method involves organic extraction and derivatization, such as the preparation of trimethylsilyl (B98337) (TMS) derivatives of hydroxyurea, before GC-MS analysis. science.govscience.gov Selected ion monitoring (SIM) is used to detect specific mass-to-charge ratio ions for both the silated hydroxyurea and the labeled internal standard. science.govscience.gov For instance, ions at m/z 277 (quantitative) and 292, 249 (qualifier) might be monitored for silated hydroxyurea, while ions at m/z 280 (quantitative) and 295 (qualifier) might be monitored for the labeled internal standard. science.govscience.gov
Electrospray Ionization (ESI-MS/MS)
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a widely used technique for the detection and quantification of hydroxyurea and its labeled forms in complex matrices, such as biological samples. nih.govnih.gov ESI-MS/MS offers high sensitivity and specificity, making it suitable for tracing the fate of this compound in research studies.
In ESI-MS/MS, the sample is ionized by applying a high voltage to a liquid flow, producing charged droplets that evaporate, leaving behind protonated or deprotonated molecules. These ions are then passed into a mass spectrometer, where they are fragmented (MS/MS), and the resulting fragment ions are detected. The fragmentation pattern is characteristic of the molecule, allowing for its unambiguous identification.
For Hydroxyurea, with a molecular formula of CH4N2O2 and a molecular weight of 76.055 g/mol , the protonated molecule ([M+H]+) would typically be observed at m/z 77.1. nih.govfishersci.ca For this compound, depending on the position and number of 15N labels, the molecular weight and thus the m/z of the protonated molecule will be higher. For example, if one nitrogen is 15N, the molecular weight increases by approximately 1 Da, resulting in a protonated molecule at m/z 78.1. If both nitrogens are 15N, the molecular weight increases by approximately 2 Da, leading to a protonated molecule at m/z 79.1.
MS/MS analysis of the parent ion produces characteristic fragment ions. For unlabeled hydroxyurea, a common fragment ion observed in positive mode ESI-MS/MS is at m/z 44.4, corresponding to the loss of the hydroxylamine moiety. nih.gov The fragmentation patterns of this compound would show shifts in the m/z values of nitrogen-containing fragments, confirming the presence and location of the 15N label.
Studies have utilized UPLC-MS/MS with positive heated-electrospray ionization (H-ESI) and selected reaction monitoring (SRM) for the analysis of hydroxyurea. nih.gov For unlabeled hydroxyurea, the transition m/z 77.1 > 44.4 was monitored. nih.gov An isotopically-labeled internal standard, such as [13C15N2]hydroxyurea, is often used in quantitative MS/MS methods to improve accuracy and reproducibility. nih.gov The chemical structures of the natural and isotopically labeled analogs can be distinguished by their mass. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Integrity
NMR spectroscopy is a powerful technique for confirming the structural integrity and isotopic purity of labeled compounds like this compound. acs.orgmdpi.comopenmedscience.com Unlike mass spectrometry, which fragments the molecule, NMR provides information about the arrangement of atoms and their local electronic environment in solution. The presence of the 15N isotope, which is NMR-active, allows for specific detection and analysis of the nitrogen atoms within the molecule. mdpi.comnih.gov
1H NMR can confirm the presence and expected chemical shifts of the protons in this compound, while 13C NMR can provide information about the carbon environment. However, for directly assessing the nitrogen atoms and their isotopic enrichment, 15N NMR or coupled 1H-15N experiments are particularly valuable. mdpi.comnih.gov
The isotopic purity of this compound can be determined by comparing the signal intensity of the 15N-labeled species to that of any residual 14N-containing molecules. High isotopic purity (e.g., ≥99%) is often required for stable isotope tracing experiments to ensure accurate interpretation of results. acs.org
15N-1H HSQC NMR Experiments
The 15N-1H Heteronuclear Single Quantum Coherence (HSQC) NMR experiment is a two-dimensional NMR technique that correlates the chemical shifts of nitrogen atoms with the chemical shifts of the protons directly attached to them. acs.orgethz.chbiorxiv.orgnih.govnih.gov This experiment is extremely useful for analyzing nitrogen-containing compounds and is particularly sensitive due to the favorable relaxation properties and higher natural abundance of 1H compared to 15N.
For this compound, a 15N-1H HSQC spectrum would show correlation peaks for each nitrogen-bound proton. The chemical shifts of these peaks are highly sensitive to the local electronic environment of the N-H group, providing a unique fingerprint for the molecule. biorxiv.org
In the case of Hydroxyurea, there are two nitrogen atoms, one in the amine group (-NH2) and one in the hydroxylamine group (-NH-OH). If the compound is labeled with 15N at a specific position, the HSQC spectrum will show a correlation peak for the proton(s) attached to that 15N atom. If both nitrogens are 15N labeled, correlation peaks for protons on both nitrogen centers will be observed. The chemical shifts and intensities of these peaks can confirm the successful incorporation of the 15N label and provide insights into the structural integrity of the molecule. nih.gov
HSQC experiments are often used in research, particularly in protein studies, to monitor changes in the chemical environment of backbone N-H groups upon ligand binding or conformational changes. ethz.chbiorxiv.orgnih.gov Similarly, for small molecules like this compound, changes in the HSQC spectrum under different conditions (e.g., solvent, pH) can provide information about its behavior and stability.
Spectrophotometric Methods for Complementary Analysis (e.g., UV, IR)
UV spectroscopy measures the absorption of UV light by a sample. Hydroxyurea has a maximum absorption in the UV region, typically around 213 nm in aqueous solutions. ufrgs.brresearchgate.net This absorption is due to the electronic transitions within the molecule, particularly the n to π* transition of the carbonyl group conjugated with the nitrogen atoms. While UV spectroscopy is useful for quantification and purity assessment of hydroxyurea based on its characteristic absorbance, it does not directly provide information about the isotopic label. However, comparing the UV spectrum of this compound to that of unlabeled hydroxyurea can help confirm the identity of the compound.
IR spectroscopy measures the absorption of infrared light by a sample, providing information about the vibrational modes of the molecule and the functional groups present. ufrgs.brresearchgate.netthieme-connect.comunifi.it The IR spectrum of hydroxyurea would show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as the carbonyl (C=O), N-H, O-H, and C-N bonds. ufrgs.brresearchgate.net
For example, the IR spectrum of hydroxyurea typically shows a strong absorption band around 1650-1700 cm-1 for the carbonyl stretch and bands in the N-H and O-H stretching regions (around 3200-3500 cm-1). ufrgs.brresearchgate.net While isotopic substitution can cause small shifts in vibrational frequencies (isotope effects), IR spectroscopy is generally less sensitive to isotopic labeling compared to techniques like MS or NMR. However, the IR spectrum can serve as a valuable tool for verifying the presence of the key functional groups in this compound and comparing it to the known spectrum of unlabeled hydroxyurea as part of a comprehensive characterization process. ufrgs.brresearchgate.net
Data from spectrophotometric analysis, such as the UV absorbance maximum and characteristic IR bands, can be presented in tables to document the properties of the synthesized this compound and compare them to reference values for unlabeled hydroxyurea.
Molecular Mechanisms of Action of Hydroxyurea 15n in Cellular Systems
Ribonucleotide Reductase (RNR) Inhibition and dNTP Pool Modulation
The primary and most well-established molecular target of hydroxyurea (B1673989) is the enzyme ribonucleotide reductase (RNR). mdpi.comnih.gov This enzyme is essential for the de novo synthesis of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. nih.govdroracle.ai By inhibiting RNR, hydroxyurea-15N effectively halts DNA replication and repair. nih.govnih.govdrugbank.com
The catalytic activity of class Ia RNR, found in eukaryotes, relies on a stable tyrosyl free radical located in the smaller R2 subunit (also known as the β2 subunit). mdpi.comnih.gov This radical is crucial for the reduction of ribonucleotides to deoxyribonucleotides. nih.gov this compound inhibits RNR by directly scavenging this essential tyrosyl free radical. mdpi.comnih.govnih.gov The process involves a one-electron transfer from hydroxyurea to the radical, thereby inactivating the enzyme. mdpi.com This quenching of the tyrosyl radical prevents the generation of the thiyl radical required for catalysis, leading to a cessation of dNTP production. mdpi.comnih.gov The interaction is highly specific, and the minimal structural requirement for this inhibitory effect is the -NH2-OH moiety of the hydroxyurea molecule. mdpi.com
The inhibition of RNR by this compound leads to a significant perturbation of the intracellular dNTP pools. mdpi.comnih.gov As RNR is the rate-limiting enzyme in dNTP synthesis, its inactivation causes a rapid depletion of these essential precursors for DNA replication. mdpi.comnih.govembopress.org This depletion of dNTPs is a direct consequence of RNR inhibition and is a primary driver of the cytostatic and cytotoxic effects of hydroxyurea. nih.gov However, studies in yeast have shown that while hydroxyurea blocks DNA synthesis and prevents the expansion of dNTP pools that normally occurs during the S phase, it does not lead to a complete exhaustion of dNTPs. nih.govresearchgate.net Instead, the levels of dNTPs drop to approximately 80% of the G1 phase levels. nih.govresearchgate.net This suggests the existence of a cellular mechanism that arrests DNA chain elongation when dNTP levels fall below a critical threshold. nih.govresearchgate.net
Table 1: Effect of Hydroxyurea on dNTP Pools in Yeast
| dNTP | Change in Pool Size upon HU Treatment | Reference |
| dATP | Partial depletion | nih.govresearchgate.net |
| dGTP | Partial depletion | nih.govresearchgate.net |
| dCTP | Maintained near G1 levels | nih.govresearchgate.net |
| dTTP | Maintained near G1 levels | nih.govresearchgate.net |
Induction of DNA Replication Stress and Checkpoint Activation
By depleting the available dNTPs, this compound induces a state of replication stress, characterized by the slowing or stalling of DNA replication forks. mdpi.comnih.govresearchgate.net This stress triggers a highly conserved cellular response known as the DNA replication checkpoint or intra-S-phase checkpoint. mdpi.comnih.govpnas.org
The stalling of replication forks leads to the accumulation of single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA). pnas.orgnih.gov This RPA-ssDNA structure serves as a platform for the recruitment and activation of a key signaling kinase. pnas.org In mammalian cells, this kinase is Ataxia Telangiectasia and Rad3-related (ATR). nih.govpnas.orgharvard.edu In the budding yeast Saccharomyces cerevisiae, the homolog is Mec1, and in the fission yeast Schizosaccharomyces pombe, it is Rad3. nih.govpnas.orgresearchgate.net
Once activated, these kinases phosphorylate a cascade of downstream targets, including the effector kinase Chk1, to orchestrate the checkpoint response. nih.govharvard.edu This response includes the stabilization of stalled replication forks, the inhibition of late-firing replication origins, and the prevention of premature entry into mitosis. pnas.orgnih.gov The activation of this checkpoint is crucial for cell survival in the presence of replication stress induced by this compound. nih.gov
This compound treatment has a profound impact on the dynamics and stability of DNA replication forks. The reduced availability of dNTPs leads to a decrease in the rate of DNA polymerase movement, causing the replication forks to slow down and eventually stall. mdpi.comembopress.org While initially stalled forks can be stabilized by the checkpoint response, prolonged exposure to hydroxyurea can lead to fork collapse. us.es Fork collapse can result in the formation of double-strand breaks (DSBs), which are highly toxic DNA lesions. us.es
Interestingly, acute treatment with hydroxyurea in human cells has been shown to cause the disengagement of replisome components from the nascent DNA without leading to fork collapse, and these forks are competent to restart replication. nih.govnih.gov However, sustained replication stress compromises this stability. nih.govnih.gov The restart of stalled forks is a critical process for the completion of DNA replication and is often dependent on homologous recombination proteins like RAD51. us.es
Table 2: Cellular Responses to Hydroxyurea-Induced Replication Stress
| Cellular Process | Effect of Hydroxyurea | Key Proteins Involved | Reference |
| Replication Fork Progression | Slowing and stalling | DNA Polymerases | mdpi.comembopress.org |
| Checkpoint Activation | Activation of intra-S-phase checkpoint | ATR, Mec1, Rad3, Chk1 | nih.govpnas.org |
| Replication Origin Firing | Inhibition of late-origin firing | ATR/Mec1/Rad3 pathway | pnas.orgnih.gov |
| Fork Stability | Maintained during acute stress, compromised with prolonged stress | RAD51, RPA | nih.govus.es |
In cells with a malfunctioning intra-S-phase checkpoint, exposure to this compound has severe consequences. nih.gov Without a functional checkpoint, stalled replication forks are not properly stabilized and are more prone to collapse, leading to an accumulation of DNA damage. mdpi.comnih.gov The failure to inhibit late origin firing can also lead to further genomic instability. researchgate.net
The combination of checkpoint deficiency and hydroxyurea-induced replication stress is often synthetically lethal. nih.govtandfonline.com This means that while either a checkpoint mutation or hydroxyurea treatment alone may be tolerated, the combination leads to cell death. tandfonline.com This synthetic lethality is the basis for the use of hydroxyurea in cancer therapy, as many cancer cells have defects in their DNA damage response pathways, making them more susceptible to agents that induce replication stress. tandfonline.com The accumulation of unrepaired DNA damage in checkpoint-deficient cells treated with hydroxyurea ultimately triggers apoptosis or mitotic catastrophe. researchgate.net
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation
This compound, an isotopically labeled form of the chemotherapeutic agent hydroxyurea, is understood to exert a significant portion of its cytotoxic and therapeutic effects through the induction of oxidative stress and the generation of reactive oxygen species (ROS). While the isotopic 15N label serves primarily as a tracer in metabolic studies, the fundamental molecular mechanisms of ROS generation are consistent with unlabeled hydroxyurea. The introduction of this compound into cellular systems disrupts the normal redox homeostasis, leading to an accumulation of ROS. nih.govnih.gov This increase in intracellular ROS is a critical factor in the drug's ability to induce cellular responses ranging from senescence to cell death. nih.govnih.govnih.gov
Role of ROS in Hydroxyurea-Mediated Cellular Responses
The generation of ROS is central to the cellular effects of hydroxyurea. ROS are highly reactive molecules, including superoxide radicals, hydroxyl radicals, and hydrogen peroxide, that can inflict damage on key cellular components such as DNA, proteins, and lipids. nih.gov In the context of this compound treatment, elevated ROS levels are not merely a byproduct but an active component of its mechanism. This induced oxidative stress is linked to the drug's cytotoxic functions and its capacity to trigger cellular senescence in both healthy and cancerous cells. nih.govnih.govresearchgate.net
The accumulation of ROS is believed to be a major contributor to the cell-killing effects of hydroxyurea, particularly with prolonged exposure or at high concentrations. nih.govmdpi.com The process can lead to DNA damage, replication fork collapse, and the activation of stress response pathways. nih.govresearchgate.net Radical scavengers have been shown to significantly reduce the cytotoxic effects of hydroxyurea, underscoring the critical role of ROS in its activity. mdpi.com
Table 1: Key Cellular Responses Mediated by Hydroxyurea-Induced ROS
| Cellular Response | Description | Key Molecular Events |
| Cytotoxicity | Cell death resulting from high levels of oxidative damage. | Damage to DNA, proteins, and lipids; activation of apoptotic pathways. |
| Cellular Senescence | A state of irreversible growth arrest. | Increased intracellular ROS levels; activation of senescence-associated pathways. nih.govnih.gov |
| DNA Damage | Lesions and breaks in DNA strands. | Direct oxidation of DNA bases; collapse of replication forks. nih.govresearchgate.net |
| Replication Stress | Slowing or stalling of DNA replication. | Depletion of dNTP pools; fork collapse induced by ROS. nih.gov |
Formation of Hydrogen Peroxide and Nitric Oxide
A significant aspect of hydroxyurea's mechanism is its ability to generate specific reactive species, namely hydrogen peroxide (H₂O₂) and nitric oxide (NO). nih.govnih.govnih.gov In vitro studies have demonstrated that hydroxyurea can lead to the formation of H₂O₂, which contributes to its DNA-damaging capabilities. researchgate.netnih.govnih.gov The generation of H₂O₂ is implicated in the Cu(II)-mediated DNA damage observed with hydroxyurea treatment, leading to the formation of crypto-hydroxyl radicals that can attack DNA bases. nih.govnih.gov
Furthermore, this compound serves as a source for the in vivo production of nitric oxide. nih.gov Studies utilizing ¹⁵N-labeled hydroxyurea have definitively shown that the nitrogen atom from the drug is incorporated into the generated NO. nih.gov This metabolic conversion is significant because NO is a signaling molecule with various biological effects, including the inhibition of ribonucleotide reductase, the primary target of hydroxyurea. nih.gov The production of NO may therefore supplement the direct inhibitory action of the parent drug. nih.govnih.gov The generation of NO from hydroxyurea can be mediated by enzymes such as peroxidases and catalase. mdpi.comresearchgate.netresearcher.life
Table 2: Reactive Species Generated from Hydroxyurea
| Reactive Species | Method of Generation | Cellular Impact |
| Hydrogen Peroxide (H₂O₂) | Produced during the metabolic processing of hydroxyurea, particularly in the presence of metal ions like Cu(II). nih.govnih.gov | Induces oxidative DNA damage; contributes to the formation of other reactive radicals. researchgate.net |
| Nitric Oxide (NO) | Enzymatic and non-enzymatic conversion from the hydroxyurea molecule. Studies with this compound confirm it as the nitrogen source. nih.govnih.gov | Inhibits ribonucleotide reductase; acts as a signaling molecule; may contribute to vasodilation. nih.gov |
DNA Damage Induction and Repair Pathway Modulation
This compound induces significant DNA damage and interferes with the cellular mechanisms responsible for repairing this damage. nih.govnih.gov This dual action of causing DNA lesions while simultaneously hindering their repair is a cornerstone of its antineoplastic activity. nih.govresearchgate.net The stress on DNA integrity activates S-phase checkpoints, which are crucial for cell cycle regulation and preventing the propagation of damaged genetic material. nih.gov
Site-Specific DNA Damage
Research has shown that the DNA damage caused by hydroxyurea is not random. In the presence of Cu(II) ions, hydroxyurea induces site-specific damage, preferentially targeting thymine (B56734) and cytosine residues. mdpi.comnih.govnih.gov This damage is mediated by the generation of hydrogen peroxide and likely involves a Cu(I)-hydroperoxo complex. nih.govnih.gov The resulting lesions are primarily base oxidations, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. nih.govnih.gov At higher concentrations, hydroxyurea can also induce depurination, another form of DNA damage. nih.govnih.gov These specific patterns of DNA damage have been observed in DNA fragments from key human genes, including the p53 and p16 tumor suppressor genes. nih.govnih.gov
Inhibition of DNA Repair Mechanisms
Beyond inducing damage, hydroxyurea also actively inhibits DNA repair processes. nih.govnih.gov This inhibition offers a synergistic potential when hydroxyurea is used in combination with other DNA-damaging agents like radiation or certain alkylating agents. nih.gov Studies on human cells have demonstrated that hydroxyurea can markedly inhibit excision repair, a key pathway for removing damaged bases. nih.gov By impeding the cell's ability to mend DNA lesions, this compound ensures that the damage it induces is more likely to be lethal to the cell, particularly in rapidly dividing cancer cells. nih.govresearchgate.net
Influence on DNA Ligase Levels
Current research does not indicate a direct, universal impact of this compound on the expression levels of all DNA ligases. However, studies investigating the cellular response to hydroxyurea-induced replication stress have revealed indirect connections to specific DNA ligase components.
In human and yeast cells, the response to DNA damage from hydroxyurea involves the formation of RNA granules. thehindu.com Within these granules, specific proteins can sequester messenger RNA (mRNA), preventing them from being translated into new proteins. thehindu.com One such protein, LSM14A in humans, has been observed to form granules after treatment with hydroxyurea. thehindu.com
Research has shown that when the production of LSM14A is reduced (knocked down), cells treated with hydroxyurea exhibit an increase in the levels of DNA Ligase IV (LIG4). thehindu.com LIG4 is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is one of the mechanisms cells use to repair double-strand breaks in DNA. This finding suggests an indirect regulatory pathway where hydroxyurea treatment, in the absence of certain RNA-binding proteins, can lead to an upregulation of at least one type of DNA ligase. thehindu.com
| Condition | LSM14A Production | Hydroxyurea Treatment | Observed LIG4 Levels |
|---|---|---|---|
| Control | Normal | Yes | Baseline |
| Experimental | Knocked Down | Yes | Increased |
Potential for Alternative or Less Specific Interaction Mechanisms with Enzymes
One of the most studied alternative targets for hydroxyurea is catalase , a ubiquitous enzyme that decomposes hydrogen peroxide. mdpi.comnih.govresearchgate.net Research has demonstrated that hydroxyurea can act as a competitive inhibitor of catalase. nih.govresearchgate.net Furthermore, catalase is capable of metabolizing hydroxyurea, a process that can lead to the formation of nitric oxide. nih.gov This has led to the hypothesis that hydroxyurea may function as a pro-drug that is activated by catalase. nih.govresearchgate.net The in-vivo toxicity of hydroxyurea has been shown to be dependent on its interaction with catalase. nih.govresearchgate.net
In addition to catalase, in vitro studies have indicated that hydroxyurea can suppress other metalloenzymes , although this often requires high concentrations of the compound. mdpi.com These enzymes include:
Carbonic Anhydrase : An enzyme that catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.
Matrix Metalloproteinases (MMPs) : A family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.
The N-hydroxyurea scaffold, a key structural feature of the molecule, is known to chelate metal ions, which is a common strategy for targeting metalloenzymes. acs.org This chelating ability may underlie its inhibitory effects on these enzymes.
Furthermore, some research suggests that hydroxyurea can alter the iron-sulfur (Fe-S) centers of various cellular enzymes. nih.gov Since many enzymes rely on these clusters for their catalytic activity, this interaction could represent a broader, less specific mechanism of action. nih.gov
| Enzyme/Target | Nature of Interaction | Observed Effect | Supporting Evidence |
|---|---|---|---|
| Catalase | Competitive Inhibition / Metabolism | Inhibition of hydrogen peroxide decomposition; production of nitric oxide from hydroxyurea. nih.govresearchgate.netnih.gov | In vitro and in vivo studies. mdpi.comnih.govresearchgate.net |
| Carbonic Anhydrase | Inhibition (at high concentrations) | Suppression of enzyme activity. mdpi.com | In vitro studies. mdpi.com |
| Matrix Metalloproteinases (MMPs) | Inhibition (at high concentrations) | Suppression of enzyme activity. mdpi.com | In vitro studies. mdpi.com |
| Fe-S Center Proteins | Alteration of Fe-S centers | Potential disruption of enzyme function. nih.gov | Experimental observations. nih.gov |
Applications of Hydroxyurea 15n in Mechanistic Biological Research
Cell Cycle Studies and Synchronization
Hydroxyurea (B1673989) is a common agent used to manipulate and synchronize cell cycle progression, primarily by inhibiting DNA synthesis. Its action leads to the depletion of deoxyribonucleotide triphosphate (dNTP) pools, which in turn slows down DNA polymerase activity at replication forks. nih.govmdpi.com This effect is most pronounced during the S-phase of the cell cycle. mdpi.comnih.gov
Synchronization of Cells in S-phase for Research
Hydroxyurea treatment effectively arrests proliferating cells in the S-phase. mdpi.comnih.govdergipark.org.tr This reversible S-phase arrest is a key tool for researchers to obtain a population of cells at a relatively synchronous stage of the cell cycle, facilitating the study of S-phase-specific events. mdpi.comnih.govdergipark.org.tr For example, studies in breast cancer cell lines have shown that treatment with 2 mM Hydroxyurea can synchronize cells near the G1-S phase transition. Upon removal of Hydroxyurea, DNA synthesis resumes, and cells progress through the cell cycle. dergipark.org.tr Similarly, in budding yeast, Hydroxyurea treatment has been used to synchronize cells before releasing them into fresh medium to study replication dynamics. nih.gov In Leishmania tarentolae, Hydroxyurea treatment achieved partial synchronization of cells in terms of DNA synthesis and cell division. capes.gov.br
Investigating Cell Cycle Checkpoint Responses
The inhibition of DNA synthesis by Hydroxyurea triggers the activation of the intra-S phase checkpoint. nih.govmdpi.comnih.gov This checkpoint is a crucial surveillance mechanism that monitors DNA replication stress and helps maintain genome stability. mdpi.com In the presence of HU, slowed replication forks activate this checkpoint, which is mediated by signaling kinases such as ATR in higher eukaryotes and Mec1/Rad53 in yeast. nih.govmdpi.comnih.gov The activated checkpoint response stimulates ribonucleotide reductase activity to help restore dNTP levels and stabilizes stalled replication forks, preventing their collapse. mdpi.com It also delays mitosis, preventing cells from entering a potentially catastrophic division with incomplete DNA replication. mdpi.com Studies using HU have investigated the dependence of cellular and chromosomal responses to replication stress on these checkpoint pathways. nih.gov
Impact on Mitosis and Cell Division
While Hydroxyurea primarily impacts the S-phase, its effects on DNA synthesis and the subsequent activation of the intra-S phase checkpoint indirectly influence mitosis and cell division. By delaying or preventing entry into mitosis until DNA replication is complete or DNA damage is repaired, the checkpoint response activated by Hydroxyurea helps prevent aberrant cell division. mdpi.com In checkpoint-deficient cells treated with HU, the lack of this delay can lead to mitotic catastrophe. mdpi.com Studies have shown that in the presence of Hydroxyurea, cell division arrest can occur, although cell expansion and differentiation may continue in some cell types, suggesting a specific impact on the proliferative aspect of the cell cycle. researchgate.net
DNA Replication and Repair Pathway Investigations
Hydroxyurea's direct inhibition of DNA synthesis makes it an invaluable tool for studying DNA replication dynamics and the cellular pathways involved in responding to replication stress and DNA damage. nih.govmdpi.comnih.gov
Analysis of DNA Synthesis Kinetics and Origin Activation
Hydroxyurea treatment allows researchers to study the kinetics of DNA synthesis and the activation of replication origins under conditions of reduced dNTP availability. Studies in budding yeast using microarray experiments have shown that in the presence of HU, the genome-wide progression of DNA synthesis and origin activation follows a similar pattern to untreated cells, but at a significantly slower pace. nih.govresearchgate.netcapes.gov.br This indicates that HU causes S phase to proceed in "slow motion," affecting all temporal classes of origins while maintaining their activation order. nih.govresearchgate.netcapes.gov.br The use of isotopically dense medium, including 13C and 15N, in conjunction with HU treatment has been employed in such studies to monitor the kinetics of genome replication. nih.gov Analysis of DNA replication dynamics using techniques like the DNA fiber assay can reveal how HU-stalled replication forks behave and whether new origins are activated following prolonged stress. frontiersin.org
Exploring DNA Polymerase Function under Stress
Hydroxyurea is known to inhibit ribonucleoside diphosphate (B83284) reductase (RNR), an enzyme critical for converting ribonucleotides to deoxyribonucleotides. chemicalbook.comscribd.comnih.gov This depletion of the deoxynucleotide triphosphate (dNTP) pool induces replication stress, impacting DNA polymerase function. While the general mechanism of hydroxyurea-induced replication stress is understood, Hydroxyurea-15N can potentially be used to gain more detailed insights. By tracing the incorporation of labeled precursors into DNA under hydroxyurea-induced stress, researchers could potentially quantify the efficiency and fidelity of DNA polymerases under compromised dNTP levels. Although specific studies using this compound solely for directly monitoring DNA polymerase kinetics under stress were not extensively detailed in the provided information, the principle of using stable isotopes to trace metabolic precursors, combined with hydroxyurea's known effect on dNTP pools, highlights a potential application in this area.
Metabolic Tracing and Flux Analysis using 15N Labeling
Stable isotope labeling with 15N is a widely used technique for metabolic tracing and flux analysis. pharmacompass.com this compound is particularly suited for these studies, allowing researchers to follow the molecule's journey within a biological system and identify its metabolic products.
Studies using labeled hydroxyurea, such as 14C-labeled hydroxyurea, have shown that it undergoes hepatic degradation and is excreted via the kidneys and as respiratory carbon dioxide and urea (B33335). pharmacompass.comscience.gov The use of this compound provides a non-radioactive alternative for tracking its metabolic fate in vivo. By administering this compound and analyzing biological samples (e.g., plasma, urine) using mass spectrometry, researchers can identify and quantify this compound and its 15N-labeled metabolites. A method utilizing stable labeled hydroxyurea 13C, 15N2 as an internal standard in a GC-MS method for determining hydroxyurea concentration in plasma has been developed, demonstrating the feasibility and precision of using labeled hydroxyurea for quantitative analysis in biological matrices. science.gov This approach allows for detailed pharmacokinetic and metabolic studies without the challenges associated with radioactive isotopes.
Hydroxyurea is known to induce the production of nitric oxide (NO). scribd.comscience.gov The mechanism by which hydroxyurea generates NO has been a subject of research. The use of 15N-labeled hydroxyurea has provided valuable evidence in understanding this process. Studies utilizing 15N-labeled hydroxyurea have observed an isotope effect on the hyperfine splitting pattern of the EPR spectrum of HbNO (nitrosyl hemoglobin), which supports the production of NO from hydroxyurea metabolism. scribd.com This indicates that the nitrogen atom from hydroxyurea is incorporated into NO. By using this compound, researchers can definitively trace the nitrogen atom from hydroxyurea to the generated NO or its adducts, providing direct evidence for the metabolic pathway leading to NO formation. This is crucial for understanding the biological effects mediated by hydroxyurea-induced NO production.
Stable isotope labeling, including 15N labeling, is a powerful technique for studying protein turnover and protein interactions. pharmacompass.com While the provided information does not detail specific studies using this compound directly for labeling proteins to study their turnover or interactions, the principle applies. If hydroxyurea's nitrogen atom were incorporated into amino acids or other precursors used in protein synthesis, this compound could theoretically be used as a tracer. However, the primary metabolic fates of hydroxyurea suggest its nitrogen is more directly involved in pathways leading to urea and potentially NO, rather than widespread protein incorporation. scribd.compharmacompass.comscience.gov Nevertheless, in studies investigating the interaction of hydroxyurea or its metabolites with specific proteins, using labeled hydroxyurea could aid in identifying and quantifying protein-bound species.
Gene Expression and Regulation Studies in Response to this compound
Hydroxyurea is known to affect gene expression as part of its cellular impact, particularly in response to induced replication stress and NO production. For instance, hydroxyurea has been shown to enhance SMN2 gene expression, a process linked to nitric oxide release. science.gov While studies using this compound specifically to trace the molecular events linking hydroxyurea exposure to changes in gene expression were not prominently featured in the search results, the labeled compound could be valuable in such investigations. By using this compound, researchers could potentially correlate the cellular concentration and metabolic fate of hydroxyurea (or its labeled metabolites) with observed changes in gene expression profiles. This could help differentiate direct effects of hydroxyurea from effects mediated by its metabolic products, such as NO traced using the 15N label.
Studies on Specific Cellular and Molecular Targets
Hydroxyurea's primary molecular target is ribonucleoside diphosphate reductase (RNR). chemicalbook.comscribd.comnih.gov However, its effects extend to other cellular processes and potentially other molecular targets, including those related to NO signaling. scribd.comscience.gov this compound can be a valuable tool in studying these targets. By using the labeled compound in binding assays or pull-down experiments, researchers could potentially identify proteins or other molecules that directly interact with hydroxyurea or its 15N-labeled metabolites. As highlighted in the investigation of NO production, the 15N label allows for the tracing of the nitrogen atom into NO adducts, demonstrating an interaction with hemoglobin. scribd.com This principle can be extended to investigate interactions with other cellular components involved in NO signaling or other pathways affected by hydroxyurea, providing a method to track the molecule to its site of action or interaction.
Molecular Docking and Binding Studies with Ribonucleotide Reductase
Ribonucleotide reductase (RNR) is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, essential precursors for DNA synthesis. Hydroxyurea inhibits RNR by quenching a tyrosyl free radical located at the enzyme's active site nih.govumich.edu. This interaction is central to hydroxyurea's mechanism of action.
Molecular docking and molecular dynamics simulations have been employed to study the binding of hydroxyurea to RNR. These studies aim to elucidate the precise binding mode and the molecular events that lead to enzyme inhibition. Research utilizing the crystal structure of human RNR has indicated that hydroxyurea and its oxidized form bind at the active site, interacting with residues critical for free radical formation, such as Tyr-176 nih.govresearchgate.net. This binding is proposed to convert the tyrosyl radical into a normal tyrosine residue, thereby inactivating the enzyme nih.govresearchgate.net. Molecular dynamics simulations have further supported the proposed binding modes and the reliability of the conformations obtained through docking studies nih.govresearchgate.net. The process involves a proton-coupled electron transfer (PCET) reaction from hydroxyurea to the tyrosyl radical, potentially mediated by a hydrogen-bonded proton wire within the RNR β2 subunit acs.org.
Studies comparing class Ia RNR structures from different organisms, including Escherichia coli, human, and mouse, reveal similar hydrogen-bonded networks leading to the tyrosyl radical, suggesting a conserved mechanism for hydroxamic acid interactions mediated by a proton wire acs.org.
Investigation of Other Potential Enzyme Interactions
While RNR is the primary target, research has explored other potential enzymatic interactions of hydroxyurea. Hydroxyurea has been shown to inhibit DNA repair, offering potential synergistic effects when combined with radiation or alkylating agents nih.gov. It can also render cells more sensitive to bleomycin, possibly by affecting the iron center near the quenched tyrosyl radical in RNR, making it more susceptible to chelation and subsequent production of active oxygen nih.gov.
Beyond direct enzyme inhibition, hydroxyurea's effects can extend to other cellular processes. In yeast models, studies suggest that hydroxyurea can induce reactive oxygen species (ROS) production in the nucleus biorxiv.org. These ROS can subsequently inhibit the in vitro polymerase activity of replicative polymerases (Pols) such as Pol α, Pol δ, and Pol ε, potentially by oxidizing their iron-sulfur clusters. This can lead to polymerase complex dissociation and loss of DNA substrate binding, suggesting an alternative mechanism for cell cycle arrest induced by hydroxyurea in yeast that is independent of the canonical RNR inhibition and checkpoint pathways biorxiv.org.
Furthermore, hydroxyurea has been observed to interfere analytically with enzymes commonly used in laboratory assays for determining urea, uric acid, and lactic acid (urease, uricase, and lactate (B86563) dehydrogenase), leading to falsely elevated results for these metabolites in treated individuals rxlist.comhres.ca. Studies have also investigated the interaction of hydroxyurea with hemoglobin, proposing binding modes and structural changes in the enzyme researchgate.net.
Developing and Validating Alternative Research Methods
The use of hydroxyurea in research, particularly for inducing replication stress, has led to the development and validation of alternative methods to refine the specificity of research outcomes.
Comparison with Genetically Engineered Yeast Models for Replication Stress
Hydroxyurea is frequently used in laboratory settings to induce replication stress and synchronize cells in the S phase for studies on the cell cycle and checkpoint responses biorxiv.org. However, studies in budding yeast have revealed that hydroxyurea can cause cell cycle arrest through mechanisms beyond just RNR inhibition and the subsequent Mrc1-mediated replication checkpoint activation biorxiv.org. Research indicates that hydroxyurea can induce reactive oxygen species (ROS) production, which contributes to the observed cell cycle effects by inhibiting replicative polymerases biorxiv.org.
To circumvent these off-target effects and achieve more specific RNR inhibition in yeast research, a genetically engineered alternative known as "RNR-deg" has been developed and validated biorxiv.org. This model offers a method for inducing replication stress with increased specificity to RNR inhibition, providing a faster, less toxic, and more readily reversible activation of the checkpoint compared to using hydroxyurea biorxiv.org. By avoiding the generation of harmful ROS and associated downstream cellular effects, RNR-deg allows for clearer interpretation of results specifically related to RNR inhibition and replication stress responses biorxiv.org.
Comparative studies using hydroxyurea and genetically engineered yeast models like RNR-deg highlight the complexity of cellular responses to hydroxyurea and underscore the importance of employing precise tools to dissect specific biological pathways in mechanistic research biorxiv.org. Research using hydroxyurea in yeast has also provided insights into the genome-wide progression of DNA synthesis and origin activation during replication stress, suggesting that hydroxyurea slows down the S phase rather than specifically preventing the initiation of late origins nih.govnih.govresearchgate.net. Microarray experiments have been used to follow the fate of replication origins over extended exposure to hydroxyurea, showing that the temporal order of origin activation is maintained but proceeds at a significantly slower pace nih.govnih.govresearchgate.net.
Research Methodologies Employing Hydroxyurea 15n
In Vitro Cellular Assays
In vitro cellular assays represent a primary approach for investigating the impact of Hydroxyurea-15N at the cellular level, focusing on induced replication stress and downstream effects.
Cell Culture Models for DNA Replication Stress Induction
Hydroxyurea (B1673989) is a standard agent for inducing DNA replication stress in various cell culture models, leading to the stalling of replication forks due to reduced dNTP availability. This property is exploited to synchronize cells in the S phase of the cell cycle. Diverse cell lines, including those from human, mouse, and yeast origins, are employed to dissect the cellular responses to this induced stress. Studies in yeast models, such as Saccharomyces cerevisiae and Schizosaccharomyces pombe, have provided insights into checkpoint activation and the prevention of late origin firing under hydroxyurea treatment. Prolonged exposure or high concentrations of hydroxyurea can result in cytotoxicity mediated by accumulated DNA damage and oxidative stress.
Measurement of dNTP Pools
Accurate measurement of intracellular dNTP concentrations is critical for understanding the biochemical impact of hydroxyurea. Techniques such as HPLC-MS are employed for this purpose. The use of isotopically labeled internal standards, including potentially those derived from this compound or other 15N-labeled dNTPs, is crucial for precise quantification in complex biological matrices. Hydroxyurea treatment is known to prevent the typical increase in dNTP pools observed during S phase entry. While DNA synthesis is inhibited, basal levels of dNTPs may persist. Research indicates that RNR inhibitors like hydroxyurea can counteract the elevation of dNTP pools mediated by viral proteins in non-dividing cells, suggesting the functional presence of RNR in such cells.
Analysis of DNA Damage Markers (e.g., H3K56Ac foci)
Hydroxyurea-induced replication stress can lead to various forms of DNA damage. While the search results did not specifically detail the analysis of H3K56Ac foci in the context of this compound, studies using unlabeled hydroxyurea have demonstrated its ability to induce site-specific DNA damage, particularly at thymine (B56734) and cytosine bases. This damage can be mediated by copper ions and involves the generation of reactive species like hydrogen peroxide and nitric oxide. The formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, has also been linked to hydroxyurea exposure in the presence of copper ions. The comet assay is a technique used to assess DNA damage at the single-cell level following hydroxyurea treatment.
Assessment of Reactive Oxygen Species Levels
Hydroxyurea can contribute to increased levels of reactive oxygen species (ROS), particularly under specific conditions. This oxidative stress can play a role in hydroxyurea's cytotoxic effects and induce replication stress. The generation of hydrogen peroxide and nitric oxide has been implicated in the DNA damaging effects of hydroxyurea. Analytical methods capable of detecting these reactive species, such as spectrophotometry or spectrofluorometry for nitric oxide, are relevant in this context.
Gene Expression Profiling (e.g., Microarray Experiments)
Gene expression profiling techniques, including microarrays and RNA-seq, are employed to analyze the global transcriptional changes in response to hydroxyurea-induced replication stress. These studies help identify the genetic pathways and networks activated or repressed during the cellular stress response, DNA repair processes, and cell cycle regulation. Microarray experiments have been used to study the progression of DNA synthesis and origin activation under hydroxyurea treatment. Comparisons of gene expression profiles induced by hydroxyurea and other genotoxic agents can provide insights into their distinct cellular impacts. Studies in yeast have shown that hydroxyurea triggers the environmental stress response and influences the expression of genes involved in iron regulation.
In Vivo Animal Models
In vivo animal models are utilized to investigate the systemic effects, metabolism, and tissue-specific responses to hydroxyurea. While the provided search results primarily discuss the use of unlabeled hydroxyurea in animal studies concerning teratogenicity, testicular function, and anti-angiogenic effects, the application of this compound in such models would enable detailed pharmacokinetic and metabolic studies using mass spectrometry. The use of isotopically labeled compounds, such as 13C,15N-labeled hydroxyurea, in animal models allows for the tracing of the compound and its metabolites, like urea (B33335), in biological fluids and tissues, facilitating the differentiation between exogenous administration and endogenous production. This is particularly valuable for understanding the metabolic fate and distribution of hydroxyurea in living organisms.
Pharmacokinetic and Pharmacodynamic Studies with this compound
Pharmacokinetic (PK) and pharmacodynamic (PD) studies aim to understand how a drug is absorbed, distributed, metabolized, and excreted by the body (PK), and how it exerts its effects at the molecular, cellular, and organismal levels (PD). This compound is a valuable tool in these investigations, allowing for precise tracking of the labeled compound and its metabolites.
Studies utilizing labeled hydroxyurea, such as [¹⁵N]hydroxyurea, have been instrumental in elucidating the metabolic pathways of the drug. For instance, research in rats using [¹⁵N]hydroxyurea has helped verify that nitric oxide (NO) detected in biological tissues originates from the metabolism of administered hydroxyurea. nih.govresearchgate.netresearchgate.net This is a crucial finding for understanding one of the proposed mechanisms of action of hydroxyurea, particularly in conditions like sickle cell disease where NO bioavailability is relevant. The detection of nitrosyl hemoglobin, a product of NO reacting with hemoglobin, was also confirmed to be a result of hydroxyurea metabolism through the use of [¹⁵N]hydroxyurea in these studies. nih.govresearchgate.netresearchgate.net
While many PK studies of hydroxyurea focus on quantifying the total drug concentration using various analytical techniques, the use of ¹⁵N-labeled internal standards, such as [¹³C¹⁵N₂]hydroxyurea or stable labeled hydroxyurea C N₂, in methods like LC-MS/MS and GC-MS enhances the accuracy and reliability of quantitative analysis in biological matrices like plasma and dried blood samples. nih.govnih.gov Although these studies primarily use the labeled compound for analytical quantification rather than direct tracing of Hydroxyurea-¹⁵N itself through the body, they highlight the utility of stable isotope labeling in supporting robust PK investigations. Improved analytical assays, partly facilitated by the use of labeled standards, are considered beneficial for future pharmacokinetic studies of hydroxyurea. nih.gov
Tracing Nitrogen Metabolism and Incorporation into Biomolecules
Hydroxyurea's primary mechanism of action involves the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. This interference directly impacts the cellular processes that utilize nitrogen-containing precursors for nucleotide biosynthesis. nih.govresearchgate.netufrgs.brplos.orgnih.gov
Stable isotope tracing with ¹⁵N is a well-established methodology for studying nitrogen metabolism and the incorporation of nitrogen atoms into various biomolecules, including amino acids, nucleotides, and proteins. While specific studies detailing the tracing of nitrogen from Hydroxyurea-¹⁵N into these biomolecules were not extensively highlighted in the search results, the principle of using ¹⁵N labeling for such investigations is widely applied in metabolic research. Studies have demonstrated the use of ¹⁵N-labeled compounds, such as ¹⁵N-glutamine or ¹⁵N-labeled amino acids, to trace nitrogen flow into pathways like de novo purine (B94841) synthesis or to study amino acid kinetics. plos.orgelifesciences.orgdntb.gov.uanih.gov The application of Hydroxyurea-¹⁵N in similar tracing experiments could provide insights into how the nitrogen from hydroxyurea itself is metabolized and potentially incorporated into or affects the synthesis of other nitrogen-containing cellular components, particularly in the context of its impact on DNA synthesis.
Investigation of Physiological Responses to this compound
The administration of hydroxyurea elicits several physiological responses, notably the production of nitric oxide (NO). This response is considered to contribute to the therapeutic effects of hydroxyurea, particularly its ability to induce vasodilation and potentially ameliorate symptoms in conditions like sickle cell disease. nih.govresearchgate.netnih.govresearchgate.net
The use of [¹⁵N]hydroxyurea has been crucial in directly investigating the physiological response of NO production. By administering the ¹⁵N-labeled compound, researchers were able to definitively show that the increase in NO levels and the formation of nitrosyl hemoglobin observed in animal models were a direct consequence of hydroxyurea metabolism. nih.govresearchgate.netresearchgate.net This provides strong evidence supporting the role of hydroxyurea as an NO-generating agent in vivo. The ability to trace the fate of the nitrogen atom from hydroxyurea to NO and subsequently to nitrosyl hemoglobin using ¹⁵N labeling offers a powerful method for studying this specific physiological response and its downstream effects. Nitrosyl hemoglobin has been detected relatively quickly after hydroxyurea administration, appearing within 30 minutes and persisting for several hours. nih.gov
Advanced Spectroscopic and Chromatographic Techniques
The analysis and detection of hydroxyurea and its metabolites, including those labeled with ¹⁵N, rely on advanced spectroscopic and chromatographic techniques that offer high sensitivity, specificity, and accuracy.
Quantitative Analysis of this compound in Biological Matrices
Quantitative analysis of hydroxyurea in biological samples is essential for pharmacokinetic studies and potentially for therapeutic drug monitoring. While direct quantification of Hydroxyurea-¹⁵N itself might be performed in specific research contexts, stable isotope-labeled hydroxyurea is commonly used as an internal standard to improve the accuracy of quantifying unlabeled hydroxyurea. nih.govnih.gov
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for this purpose due to their ability to differentiate compounds based on their mass-to-charge ratio. nih.govnih.govnih.gov In LC-MS/MS methods for quantifying hydroxyurea in dried blood samples, [¹³C¹⁵N₂]hydroxyurea has been successfully employed as an internal standard. nih.gov Similarly, GC-MS methods for plasma analysis have utilized stable labeled hydroxyurea C N₂ as an internal standard. nih.gov These methods typically involve sample preparation steps like extraction and sometimes derivatization, followed by chromatographic separation and detection by mass spectrometry, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect the ions corresponding to hydroxyurea and its labeled internal standard. nih.govnih.govscielo.br Validation studies for these methods assess parameters such as linearity, accuracy, precision, and stability in various biological matrices. nih.govnih.govscielo.br
Here is a representative data excerpt illustrating the use of a labeled internal standard in quantitative analysis:
| Analyte | Internal Standard | Method | Matrix | Quantitative Ion (m/z) | Qualifier Ions (m/z) |
| Hydroxyurea | [¹³C¹⁵N₂]hydroxyurea | LC-MS/MS | Dried Blood | [M+H]⁺ parent ion, fragment 44 | - |
| Hydroxyurea | Stable labeled hydroxyurea C N₂ | GC-MS | Plasma | 277 | 292, 249 |
| Stable labeled hydroxyurea C N₂ | - | GC-MS | Plasma | 280 | 295 |
Note: The LC-MS/MS method in nih.gov monitored the parent ion and a fragment at m/z 44 for hydroxyurea. The GC-MS method in nih.gov monitored specific ions for trimethylsilyl (B98337) (TMS) derivatives.
Detection of Nitric Oxide and Nitrosyl Hemoglobin
The detection of nitric oxide (NO) and its reaction product with hemoglobin, nitrosyl hemoglobin (HbNO), is crucial for understanding the physiological effects of hydroxyurea. Hydroxyurea is known to lead to the production of NO. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.com
Electron Spin Resonance (EPR) spectroscopy is a powerful technique for the detection of paramagnetic species, including NO and the heme-nitrosyl complexes formed when NO binds to hemoglobin or other hemoproteins. nih.govnih.govwikigenes.orgnih.govpsu.edu The use of ¹⁵N labeling is particularly advantageous in EPR spectroscopy for studying NO. Naturally occurring NO contains the ¹⁴N isotope, which has a nuclear spin of I=1, resulting in a characteristic three-line hyperfine splitting pattern in the EPR spectrum. When NO is derived from a molecule labeled with ¹⁵N (which has a nuclear spin of I=1/2), the resulting ¹⁵N-NO exhibits a two-line hyperfine splitting pattern. nih.gov This distinct spectral difference allows researchers to confirm the origin of the detected NO, as demonstrated in studies using [¹⁵N]hydroxyurea to show that the observed NO and nitrosyl hemoglobin signals were indeed derived from the administered labeled compound. nih.govresearchgate.netresearchgate.net EPR spectroscopy has been used to detect nitrosyl hemoglobin in both animal models and human patients treated with hydroxyurea. nih.govnih.govwikigenes.org
Bioinformatic and Computational Approaches
Bioinformatic and computational approaches play an increasingly important role in complementing experimental studies involving compounds like this compound. These methods can provide theoretical insights into molecular interactions, metabolic pathways, and potential physiological effects.
Computational studies, such as density functional theory (DFT) calculations, can be used to investigate the structural and electronic properties of hydroxyurea and its derivatives, including labeled forms. researchgate.net These calculations can help predict molecular behavior and reactivity. Furthermore, computational approaches, including molecular docking and simulations, can be employed to explore the binding interactions of hydroxyurea with biological targets, such as hemoglobin or ribonucleotide reductase. researchgate.netunibo.itacs.org While specific computational studies directly focused on Hydroxyurea-¹⁵N were not prominently featured in the search results, the application of these methods to the parent compound provides a framework that can be extended to the labeled version.
Computational chemistry can also aid in understanding the mechanisms of reactions involving hydroxyurea and nitrogen oxides, such as the proposed pathways for NO generation. colab.ws By simulating reaction intermediates and transition states, computational methods can provide valuable details that are difficult to obtain experimentally. The integration of bioinformatic analysis with experimental data from studies using Hydroxyurea-¹⁵N could involve analyzing metabolic networks to understand the fate of the labeled nitrogen or using computational modeling to interpret complex spectroscopic data.
Molecular Dynamics Simulations to Study Hydration and Binding
Molecular dynamics (MD) simulations have been utilized to explore the hydration of N-Hydroxyurea (HU). Studies using ab initio molecular dynamics (AIMD) simulations have aimed to comprehensively explore HU hydration, noting that its properties as a hydrated molecule are important for its binding to molecular targets like ribonucleotide reductase. mdpi.comresearchgate.netnih.govresearchgate.net These simulations apply a first principles representation of the electron density of the system, allowing for the calculation of infrared spectra to capture solute-solvent interactions. mdpi.comresearchgate.netnih.gov HU has been found to be strongly hydrated and tightly bound to the first shell water molecules. mdpi.comresearchgate.netnih.gov Analysis of distance-dependent spectra indicated that different conformers of HU (E and Z) spectrally affect varying numbers of closest water molecules within specific radii. mdpi.comresearchgate.netnih.gov The radially resolved IR spectra suggest that HU incorporates into and enhances the hydrogen bond network of water. mdpi.comresearchgate.netnih.gov Metadynamics simulations based on AIMD methodology have provided insights into the conformational equilibria of HU in solution, showing that the Z conformer is more stable in solution compared to the gas phase, highlighting the role of hydration in conformational stability. mdpi.comresearchgate.netnih.govresearchgate.net
MD simulations have also been used to investigate the binding of Hydroxyurea to biological targets. For instance, computational studies, including docking and molecular dynamics simulations, have explored the interaction of Hydroxyurea with ribonucleotide reductase (RNR) to understand its mechanism of action as an anticancer agent. nih.gov These simulations have aimed to confirm the binding mode of Hydroxyurea to the active site of human RNR, particularly its interaction with residues like Tyr-176, which are crucial for free radical formation. nih.gov MD simulations have supported proposed mechanisms where Hydroxyurea or its oxidized form interacts with active site residues to inhibit radical generation and subsequently the RNR enzyme. nih.gov Molecular dynamics simulations have also been performed to study the solvation structure of ions in the presence of Hydroxyurea, for example, investigating the coordination of Zn2+ and the disruption of the intrinsic hydrogen bond network of water by HU. rsc.org
While these studies demonstrate the application of MD simulations to understand the hydration and binding of unlabeled Hydroxyurea, specific research employing this compound in such simulations was not found in the provided search results.
In Silico Target Discovery and Ligand Binding Predictions
In silico approaches, including virtual screening, molecular docking, and molecular dynamics simulations, are widely used in target and drug discovery to identify potential biological targets and predict ligand binding. mdpi.comnih.govfrontiersin.org These methods can help predict the binding pose and affinity of a ligand to a target protein. mdpi.comnih.govfrontiersin.org
In the context of Hydroxyurea, in silico investigations have been carried out to study its interactions with biological targets. For example, an in silico investigation explored how the formation of an adduct affected the interactions of Hydroxyurea with oxyhemoglobin, its biological target for generating nitric oxide and regulating fetal hemoglobin synthesis. researchgate.net Flexible-ligand/flexible-receptor virtual screening coupled with energetic analysis has been used to elucidate substrate binding modes of Hydroxyurea analogs to hemoglobin. acs.org Molecular docking calculations have been used to enumerate probable binding sites of HU in the vicinity of bovine hemoglobin. researchgate.net In silico approaches have also been employed in the design and development of novel Hydroxyurea lipid drug conjugates for targeting specific pathways in cancer therapy, such as the PI3K/Akt/mTOR pathway, involving docking studies with relevant proteins. nih.govthieme-connect.de
Future Directions and Emerging Research Avenues for Hydroxyurea 15n
Elucidating Remaining Uncharacterized Metabolic Pathways of Hydroxyurea (B1673989)
Despite decades of use, the complete metabolic profile of hydroxyurea is not fully characterized. Up to 50% of an oral dose of hydroxyurea undergoes conversion through metabolic pathways that are not fully understood. hres.ca A minor pathway involves degradation by urease in intestinal bacteria to acetohydroxamic acid. hres.cadrugbank.com However, the primary pathways responsible for the metabolism of a significant fraction of the administered dose remain to be identified. Research indicates that a substantial portion of hydroxyurea is eliminated via non-renal mechanisms, primarily hepatic metabolism. drugbank.com
Stable isotope labeling with 15N provides a powerful approach to trace the fate of the nitrogen atoms within the hydroxyurea molecule through various metabolic transformations. By administering Hydroxyurea-15N and analyzing biological samples (such as plasma, urine, and tissue extracts) using sensitive mass spectrometry techniques, researchers can identify and quantify novel metabolites containing the 15N label. This approach can help to map the enzymatic reactions and pathways involved in the uncharacterized metabolism of hydroxyurea, including potential conjugation reactions, oxidative or reductive transformations, and the formation of previously unknown breakdown products. Understanding these pathways is crucial for a complete picture of hydroxyurea's pharmacokinetics and potential interactions.
Recent studies using 13C,15N-labeled N-hydroxyurea (Hydroxyurea is also known as N-hydroxyurea) in mouse models have identified mitochondrial amidoxime (B1450833) reducing component 1 (mARC1) as a main contributor to the metabolic reduction of N-hydroxyurea to urea (B33335). nih.gov Mass spectrometry analysis of plasma from mice treated with 13C,15N-N-hydroxyurea showed that Mtarc1 knockdown or knockout led to retained plasma abundance of the labeled compound and reduced formation of labeled urea, demonstrating the role of mARC1 in this metabolic step. nih.gov This highlights the utility of stable isotopes in pinpointing specific enzymes involved in hydroxyurea metabolism.
Role of Endogenous Hydroxyurea in Nitric Oxide Dynamics
Hydroxyurea has been found to occur naturally in various animal species, including mammals. plos.org The widespread natural occurrence of hydroxyurea suggests a potential endogenous role. plos.org Exogenously applied hydroxyurea is known to stimulate nitric oxide (NO) production in mammalian systems. plos.orgresearchgate.net Given its natural presence, endogenous hydroxyurea may play a previously unknown role in nitric oxide dynamics. plos.org
The mechanism by which hydroxyurea leads to NO production is not fully clear. It is believed that hydroxyurea is metabolized by an unknown pathway to produce NO. jci.orgjci.org Some work suggests NO release may occur during liver metabolism, but the exact site and oxidant in vivo remain to be identified. jci.orgresearchgate.net Hydroxyurea can react with enzymes and proteins, particularly heme-containing proteins, to release NO. researchgate.netjci.org Patients taking hydroxyurea show increased levels of nitrite (B80452), nitrate, and iron nitrosyl hemoglobin, which are markers for NO. researchgate.netjci.orgjci.orgnih.gov
This compound can be used to definitively trace whether endogenous hydroxyurea contributes to NO production and to unravel the metabolic pathways involved. By administering this compound and analyzing the isotopic enrichment of downstream NO metabolites (such as nitrite and nitrate) or nitrosylated proteins, researchers can confirm the conversion of endogenous or administered hydroxyurea to NO. This can help to identify the enzymes or chemical processes responsible for NO generation from hydroxyurea and to understand its physiological significance in both normal and disease states. Studies using [15N]hydroxyurea in rats have verified that detected nitric oxide, observed as nitrosyl hemoglobin or nitrosyl hemoprotein complexes, was the result of hydroxyurea metabolism. nih.govresearchgate.net
Development of Novel Therapeutic Strategies Based on this compound Research Findings
Understanding the detailed metabolic fate and enzyme interactions of hydroxyurea through studies utilizing this compound can pave the way for developing novel therapeutic strategies. For instance, a clearer picture of the pathways leading to NO production from hydroxyurea could inform the design of new hydroxyurea-derived NO donors with improved efficacy or reduced off-target effects. researchgate.netresearchgate.net Similarly, identifying the less specific enzyme interactions could lead to the development of modified hydroxyurea analogs that are more selective for RNR or other desired targets, potentially reducing unwanted side effects.
Research using isotopically labeled hydroxyurea to study its metabolic reduction by mARC1 suggests that modulating mARC1 activity could potentially influence hydroxyurea metabolism and efficacy. nih.gov Furthermore, investigations into the role of endogenous hydroxyurea in NO dynamics might reveal new therapeutic targets or approaches related to the endogenous NO system. plos.org
The detailed mechanistic insights gained from this compound research can support the rational design of combination therapies. For example, understanding how hydroxyurea interacts with specific enzymes or pathways involved in DNA repair or oxidative stress responses could lead to the development of synergistic drug combinations. nih.gov Research combining hydroxyurea with other agents, such as a small molecule targeting PGC-1α in sickle cell disease models, has shown enhanced fetal hemoglobin production, suggesting potential for novel combination strategies. bmc.org
Exploration of this compound in New Model Organisms and Disease Contexts
While hydroxyurea has been studied extensively in certain model organisms and disease contexts (e.g., sickle cell disease, cancer), its effects and metabolism in other systems are less explored. The widespread natural occurrence of hydroxyurea in various animals suggests that studying its role in these organisms could provide valuable insights into its fundamental biological functions and potential therapeutic applications. plos.org
This compound can be a powerful tool for investigating hydroxyurea metabolism and effects in new model organisms, such as Drosophila melanogaster, which has been used to study the impact of hydroxyurea on reproduction and development. openpublichealthjournal.com Using labeled hydroxyurea in such models can help to accurately trace its distribution, metabolism, and incorporation into biomolecules, providing a clearer understanding of its mechanisms of action in these systems.
Furthermore, this compound can be applied to explore the potential of hydroxyurea in new disease contexts. For example, recent research has investigated hydroxyurea in models of Alzheimer's disease and Parkinson's disease, suggesting potential roles beyond its traditional uses. nih.govbiorxiv.orgnih.gov Using labeled hydroxyurea in these disease models can help to elucidate its specific interactions and metabolic fate within the relevant tissues and cell types, contributing to the development of new therapeutic strategies for these conditions. For instance, hydroxyurea facilitated the manifestation of disease-relevant phenotypes in induced pluripotent stem cell (iPSC)-based models of late-onset Parkinson's disease. nih.gov
Advancements in Isotope-Dilution Methodologies for Enhanced Sensitivity and Accessibility
The use of this compound is intrinsically linked to isotope-dilution mass spectrometry (IDMS) for accurate and sensitive quantification. Advancements in IDMS methodologies are crucial for expanding the utility of this compound in research and potentially clinical settings.
Current methods for hydroxyurea analysis using stable isotopes include isotope-dilution gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researcher.lifemdpi.comnih.govnih.govnih.govresearchgate.net These methods often involve sample preparation steps like organic extraction and derivatization for GC-MS. researcher.lifenih.govresearchgate.net LC-MS/MS methods, particularly those using dried blood spots, offer advantages for pediatric studies and therapeutic drug monitoring due to the small sample volume required. nih.govnih.govresearchgate.net
Future directions in IDMS methodologies for this compound include developing more sensitive techniques to quantify lower concentrations, improving sample throughput, and simplifying sample preparation procedures. Micro-sampling techniques, such as volumetric absorptive microsampling (VAMS), coupled with LC-MS/MS using labeled internal standards like [13C15N2]hydroxyurea, represent a step towards less invasive and more accessible monitoring. nih.govnih.gov Continued development in this area could facilitate wider use of this compound in pharmacokinetic studies, particularly in vulnerable populations or in resource-limited settings. nih.govnih.govemnuvens.com.br Furthermore, advancements in high-resolution mass spectrometry and bioinformatics tools can improve the identification and quantification of hydroxyurea metabolites in complex biological matrices. The development of universally used steroid isotopic standards in GC-combustion IRMS highlights the potential for developing similar standards for hydroxyurea analysis. science.gov
Conclusion
Summary of Key Research Contributions of Hydroxyurea-15N
The primary research contributions of this compound stem from its function as a precise analytical tool. Its use as an internal standard in LC-MS/MS methods has revolutionized the study of hydroxyurea's pharmacokinetics, enabling accurate quantification in minute biological samples. nih.govnih.govresearchgate.net This has been critical for understanding the drug's variable absorption and metabolism. Furthermore, as a metabolic tracer, it provided the definitive evidence that hydroxyurea (B1673989) is metabolized to nitric oxide in vivo, a finding that deepened the understanding of its multifaceted therapeutic effects. researchgate.net
Significance of this compound in Advancing Scientific Understanding
The significance of this compound lies in its ability to provide clarity and certainty where ambiguity previously existed. By allowing for precise quantification, it helps researchers and clinicians move towards personalized medicine, where dosing can be optimized based on an individual's pharmacokinetic profile. nih.gov By enabling unambiguous tracking of metabolic pathways, it helps complete the mechanistic puzzle of how a simple molecule can have such profound and varied biological effects, from RNR inhibition to NO-mediated vasodilation. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. How can researchers synthesize Hydroxyurea-<sup>15</sup>N with high isotopic purity, and what analytical techniques validate its structural integrity?
- Methodological Answer : Synthesis typically involves substituting natural-abundance nitrogen sources with <sup>15</sup>N-enriched precursors (e.g., <sup>15</sup>NH3 or <sup>15</sup>N-labeled urea derivatives). Key steps include:
- Reaction Optimization : Adjust molar ratios, temperature, and pH to maximize isotopic incorporation.
- Purification : Use column chromatography or recrystallization to isolate the product.
- Characterization : Confirm isotopic purity via <sup>15</sup>N NMR (detection of <sup>15</sup>N chemical shifts at ~70–120 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Q. What are the standard protocols for assessing Hydroxyurea-<sup>15</sup>N stability under varying storage conditions?
- Methodological Answer :
- Stability Studies : Store aliquots at controlled temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels. Monitor degradation via:
- Periodic Sampling : Analyze using HPLC to track changes in concentration.
- Mass Spectrometry : Detect isotopic exchange or decomposition products (e.g., <sup>15</sup>NH3 release).
- Kinetic Modeling : Use Arrhenius equations to predict shelf life under accelerated conditions .
Advanced Research Questions
Q. How does isotopic labeling with <sup>15</sup>N influence the mechanism of action of Hydroxyurea in enzymatic inhibition studies?
- Methodological Answer :
- Isotope Tracing : Track <sup>15</sup>N incorporation into ribonucleotide reductase (RNR) active sites using stopped-flow kinetics or crystallography.
- Computational Modeling : Compare binding energies of labeled vs. unlabeled Hydroxyurea using molecular dynamics simulations (e.g., AMBER or GROMACS).
- Data Interpretation : Correlate isotopic effects (e.g., kinetic isotope effects, KIE) with inhibition efficiency. A KIE >1 indicates rate-limiting steps involving N–H bond cleavage .
Q. How can researchers resolve contradictions in reported pharmacokinetic data for Hydroxyurea-<sup>15</sup>N across preclinical models?
- Methodological Answer :
- Meta-Analysis : Systematically review studies to identify variables (e.g., dosing regimens, animal strains) causing discrepancies. Use PRISMA guidelines for transparency .
- Experimental Replication : Standardize protocols for bioavailability assessments (e.g., plasma half-life via LC-MS/MS) across models.
- Statistical Harmonization : Apply mixed-effects models to account for inter-study variability and confounding factors (e.g., metabolic enzyme polymorphisms) .
Q. What strategies optimize the use of Hydroxyurea-<sup>15</sup>N in tracing nitrogen metabolism in cancer cell lines?
- Methodological Answer :
- Metabolic Flux Analysis (MFA) : Pulse-chase experiments with <sup>15</sup>N-labeled Hydroxyurea, followed by GC-MS analysis of downstream metabolites (e.g., nucleotides, amino acids).
- Isotope Ratio Calibration : Normalize <sup>15</sup>N enrichment against internal standards (e.g., <sup>13</sup>C-glucose) to correct for instrument drift.
- Data Integration : Use pathway mapping tools (e.g., MetaboAnalyst) to visualize nitrogen allocation in pathways like purine synthesis .
Methodological Considerations for Data Presentation
Q. How should researchers present large datasets (e.g., isotopic enrichment ratios) without overwhelming the main text?
- Guidelines :
- Supplementary Material : Include raw data tables (e.g., time-course enrichment percentages) as downloadable files. Reference these in the Results section .
- Visual Summaries : Use heatmaps or Sankey diagrams to highlight key metabolic pathways in the main text. Avoid overcrowding figures with redundant annotations .
Q. What criteria determine the inclusion of Hydroxyurea-<sup>15</sup>N experimental data in peer-reviewed publications?
- Criteria :
- Reproducibility : Detailed protocols must enable independent replication (e.g., NMR acquisition parameters, solvent systems).
- Statistical Rigor : Report confidence intervals for isotopic purity and p-values for kinetic comparisons.
- Ethical Compliance : Adhere to safety guidelines for handling labeled compounds (e.g., waste disposal protocols) .
Tables for Reference
Table 1 : Key Analytical Techniques for Hydroxyurea-<sup>15</sup>N Characterization
| Technique | Parameters | Application |
|---|---|---|
| <sup>15</sup>N NMR | 70–120 ppm (amide region) | Isotopic purity verification |
| HRMS | m/z 77.0480 ([M+H]<sup>+</sup>) | Molecular formula confirmation |
| HPLC-UV | λ = 210 nm, C18 column | Quantification of degradation products |
Table 2 : Common Pitfalls in Hydroxyurea-<sup>15</sup>N Studies
| Pitfall | Solution |
|---|---|
| Isotopic dilution | Use excess <sup>15</sup>N precursor |
| Spectral overlap in NMR | Apply <sup>1</sup>H-<sup>15</sup>N HSQC |
| Inconsistent pharmacokinetics | Standardize animal fasting protocols |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
